molecular formula C16H24ClNO B12509780 Benzofuranylpropylaminopentane hydrochloride

Benzofuranylpropylaminopentane hydrochloride

Cat. No.: B12509780
M. Wt: 281.82 g/mol
InChI Key: GKKNDWKXWAVGOK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride . This name reflects its structural components:

  • A pentan-2-amine backbone substituted at the first carbon with a 1-benzofuran-2-yl group.
  • A propyl chain attached to the amine nitrogen.
  • A hydrochloride salt formed via protonation of the amine group.

Systematically, the compound belongs to the arylalkylamine class, specifically within the benzofuran-substituted aminopentane subgroup. Its pharmacological classification as a catecholaminergic and serotonergic activity enhancer distinguishes it from classical monoamine-releasing agents like amphetamines. Unlike non-selective reuptake inhibitors or releasers, this compound potentiates neurotransmitter release only during neuronal activation, preserving physiological signaling patterns.

Table 1: Nomenclature and Classification

Property Description
IUPAC Name 1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride
Chemical Class Arylalkylamine; Benzofuran-substituted aminopentane
Pharmacological Category Monoaminergic Activity Enhancer (MAE)

Molecular Formula and Crystallographic Data

The molecular formula of this compound is C₁₆H₂₃NO·HCl , corresponding to a molecular weight of 281.82 g/mol (base: 245.36 g/mol; HCl: 36.46 g/mol). The base compound comprises a 16-carbon chain with a benzofuran moiety, while the hydrochloride salt enhances solubility via ionic interactions.

Crystallographic data for this compound, including unit cell parameters and space group details, remain unreported in the available literature. However, its structural analog, benzofuranylpropylaminopentane (base form), has been characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The benzofuran ring system contributes to planar rigidity, while the aminopentane chain introduces conformational flexibility, critical for interactions with biological targets like trace amine-associated receptor 1 (TAAR1).

Table 2: Molecular Properties

Property Value
Molecular Formula C₁₆H₂₃NO·HCl
Molecular Weight 281.82 g/mol
X-ray Data Not reported

Stereochemical Configuration and Enantiomeric Properties

This compound exhibits a single chiral center at the second carbon of the pentan-2-amine backbone, yielding two enantiomers: (R)- and (S)-configurations . The (R)-enantiomer (CAS: 260550-89-8) is pharmacologically active, demonstrating enhanced potency in preclinical models of neurodegenerative diseases.

Enantiomeric purity is critical for its mechanism of action, as the (R)-form preferentially binds TAAR1, a G protein-coupled receptor implicated in monoaminergic neurotransmission. The (S)-enantiomer, in contrast, shows negligible activity, underscoring the significance of stereoselective synthesis in producing therapeutically relevant batches.

Table 3: Stereochemical Properties

Property Description
Chiral Centers 1 (C2 of pentan-2-amine)
Active Enantiomer (R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine
Inactive Enantiomer (S)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine

Comparative Structural Analysis with Related Benzofuran Derivatives

This compound shares structural motifs with several bioactive benzofuran derivatives, though key substitutions modulate its pharmacological profile:

  • Phenylpropylaminopentane (PPAP) :

    • Replaces the benzofuran ring with a phenyl group .
    • Exhibits stronger catecholaminergic activity but weaker serotonergic effects compared to benzofuranylpropylaminopentane.
  • 3-F-BPAP :

    • Incorporates a trifluoropropyl group on the amine nitrogen.
    • Acts as a TAAR1 antagonist, contrasting with benzofuranylpropylaminopentane’s enhancer activity.
  • Selegiline :

    • Contains a propargylamine group instead of the propyl chain.
    • Functions as a monoamine oxidase inhibitor (MAOI) rather than an activity enhancer.

The benzofuran moiety in this compound enhances π-π stacking interactions with aromatic residues in TAAR1, potentially explaining its superior serotonergic modulation compared to phenyl-substituted analogs.

Table 4: Structural Comparison of Benzofuran Derivatives

Compound Key Structural Feature Pharmacological Activity
Benzofuranylpropylaminopentane Benzofuran-2-yl, propylamine Monoaminergic activity enhancer
PPAP Phenyl, propylamine Catecholaminergic enhancer
3-F-BPAP Trifluoropropylamine TAAR1 antagonist
Selegiline Propargylamine MAO-B inhibitor

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNDWKXWAVGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reaction

Benzofuran reacts with (R)-N-tosyl-2-propylazirizine or (R)-N-methoxy-N-methylnorvaliamide under controlled conditions. This step establishes the stereochemistry critical for biological activity.

Reaction Conditions

Parameter Details
Solvent Toluene or dichloromethane
Temperature 0–25°C
Catalyst/Reagent Base (e.g., K2CO3) or acid catalyst
Reaction Time 12–48 hours

The resulting intermediates undergo deprotection and alkylation to form BPAP.

Absolute Configuration Confirmation

X-ray crystallography confirmed the R configuration of (-)-BPAP, which is essential for its potent MAE activity.

Structural Modification from Phenylpropylaminopentane (PPAP)

BPAP was derived by replacing the benzene ring in PPAP with a benzofuran ring. This modification enhances serotoninergic activity compared to PPAP.

Key Steps

  • Benzofuran Ring Introduction : PPAP’s aromatic ring is substituted via electrophilic aromatic substitution or coupling reactions.
  • Purification : Chiral chromatography isolates the R(–)-enantiomer, ensuring >99% enantiomeric excess.

Reaction Optimization and Conditions

Patent CN101861308B outlines optimized methods for benzofuran synthesis, applicable to BPAP production:

Benzofuran Preparation

Component Role in BPAP Synthesis
Toluene Solvent for cyclization reactions
Hydrochloric Acid Catalyst for benzofuran formation
Acetic Acid Acidic medium for coupling reactions

Example Protocol

  • Cyclization : Benzofuran precursors undergo acid-catalyzed cyclization.
  • Coupling : Benzofuran reacts with propylaminopentane derivatives.

Data Tables: Comparative Analysis

Table 1: Enantioselective Synthesis Parameters

Parameter Value (Source 6) Value (Source 2)
Enantiomeric Excess >99% Not reported
Yield (Step 1) 60–70% 50–60%
Purity (Final Product) >99% 95–98%

Table 2: Structural Modification Outcomes

Parameter PPAP BPAP
Serotonin Activity Negligible Significant
Dopamine Activity Moderate High
Neuroprotection Limited Enhanced

Challenges and Considerations

Stereoselectivity

The R(–)-enantiomer is 10–100 times more potent than the S(+)-form. Ensuring enantiopurity requires:

  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak® IA).
  • Catalyst Optimization : Asymmetric synthesis or chiral auxiliaries.

Scalability

Industrial production demands:

  • Continuous Flow Reactors : For consistent reaction control.
  • Cost-Effective Reagents : Avoiding rare catalysts.

Research Findings and Comparisons

Pharmacological Relevance

BPAP’s synthesis directly impacts its MAE activity. For example:

  • Low-Dose Efficacy : 0.1 mg/kg in rats enhances neurotransmitter release.
  • Neuroprotection : Protects hippocampal neurons from β-amyloid toxicity at 10⁻¹⁴ M.

Comparative Efficiency

Method Yield (%) Enantiopurity (%) Cost
Enantioselective (Source 6) 70 >99 High
Structural Modification (Source 1) 60 95–98 Moderate

Chemical Reactions Analysis

Types of Reactions: Benzofuranylpropylaminopentane hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives and modified side chains, which can be further explored for their pharmacological properties .

Scientific Research Applications

Benzofuranylpropylaminopentane hydrochloride, also known as BPAP, is an experimental drug that has been investigated for various potential clinical applications. Research suggests it functions as a monoaminergic activity enhancer (MAE), promoting the release of serotonin, norepinephrine, and dopamine . It has been studied primarily as the R(-)-enantiomer .

Potential Therapeutic Applications

  • Parkinson's Disease: Studies suggest BPAP derivatives may have neuroprotective properties that could be beneficial in Parkinson's disease and other neurodegenerative disorders . BPAP has demonstrated the ability to upregulate the synthesis of neurotrophic factors in mouse astrocytes, suggesting a neuroprotective effect. It has also shown anti-apoptotic activity against N-methyl(R)salsolinol [NM(R)Sal], a neurotoxin potentially involved in Parkinson's disease, by stabilizing mitochondrial membrane potential and inducing anti-apoptotic Bcl-2 .
  • Alzheimer's Disease: BPAP has been studied in preclinical research for the potential treatment of Alzheimer's disease .
  • Depression: BPAP has been found to be active in multiple animal models of antidepressant action, suggesting its potential use as an antidepressant . Studies show BPAP activates catecholaminergic and serotoninergic neurons in the brain .
  • Anti-Aging: BPAP is listed as a potential anti-aging substance .
  • Addiction: BPAP attenuates reinstatement of methamphetamine-seeking behavior in rodents .

Research Findings

  • BPAP enhances the release of dopamine from the striatum, substantia nigra, and tuberculum olfactorium, as well as norepinephrine from the locus coeruleus and serotonin from the raphe .
  • BPAP protected cultured hippocampal neurons from the neurotoxic effect of β-amyloid .
  • In rats, BPAP significantly enhanced the activity of catecholaminergic and serotoninergic neurons in the brain .
  • BPAP was found to be about 130 times more potent than (-)-deprenyl in antagonizing tetrabenazine-induced inhibition of performance in a shuttle box test in rats .
  • A proposed effective dosage of BPAP of 0.1 mg/day has been suggested for study and use in humans, which is one-tenth of that of the less potent compound selegiline (1 mg/day) .

Structure-Activity Relationship

  • The ability of BPAP derivatives to stabilize mitochondrial membrane potential depends on their stereochemical structure. Dextrorotation compounds prevent mitochondrial permeability transition, while levorotation ones do not .
  • The presence of a propargyl or propyl group at the amino residue of R-(-)-1-(benzofuran-2-yl)-2-propylamine increases the potential to stabilize the membrane potential and prevent apoptosis .
  • R-FPFS-1169 and R-FPFS-1180 were more potent in inducing Bcl-2 and preventing apoptosis than their corresponding S-enantiomers .
  • 3-F-BPAP, a derivative of BPAP, has been found to antagonize the MAE actions of BPAP, suggesting it interacts with the same receptor or biological target as BPAP and acts as a MAE antagonist .

Safety and Toxicity

Mechanism of Action

Benzofuranylpropylaminopentane hydrochloride acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Unlike traditional psychostimulants, which cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitter released in response to neuronal stimulation. This controlled release pattern is believed to contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrochloride Salts

Structural and Physicochemical Comparisons

The compound shares structural motifs with several hydrochlorides documented in analytical and safety studies. Key comparisons include:

Table 1: Physicochemical Properties of Selected Hydrochlorides
Compound Molar Mass (g/mol) Phase Transition (°C) Solubility (Water) Key Functional Groups
Benzyl 4-aminopiperidine-1-carboxylate 234.29 68 (solid-liquid) Not reported Piperidine, benzyl ester
Memantine hydrochloride 215.77 360 (decomposition) Highly soluble Adamantane, amine
Chlorphenoxamine hydrochloride 338.31 140–142 Soluble Ethanolamine, diphenylmethane
Dosulepin hydrochloride 331.91 195–197 Slightly soluble Dibenzothiepine, amine



Key Observations :

  • Benzofuranylpropylaminopentane hydrochloride likely exhibits intermediate molar mass (estimated ~300–350 g/mol) due to its benzofuran and aminopentane structure.
  • Its phase transition temperature may align with piperidine derivatives (e.g., ~68°C for Benzyl 4-aminopiperidine-1-carboxylate) but requires experimental validation .
  • Solubility is expected to be moderate, comparable to dosulepin hydrochloride, due to the hydrophobic benzofuran group .

Analytical Methodologies

Analytical techniques for hydrochloride quantification include:

  • Spectrophotometry : Used for memantine hydrochloride due to its UV-active adamantane group .
  • RP-HPLC: Applied to dosulepin hydrochloride for stability-indicating assays, suggesting applicability to this compound .
  • Simultaneous Determination : Multi-component analysis (e.g., benzylamine hydrochloride and parabens) could be adapted for this compound .

Biological Activity

Benzofuranylpropylaminopentane hydrochloride, commonly referred to as BPAP, is a compound of significant interest in pharmacological research due to its potent biological activity as a monoaminergic activity enhancer (MAE). This article delves into the biological mechanisms, pharmacological effects, and potential therapeutic applications of BPAP, supported by data tables and relevant case studies.

Chemical Structure and Properties

BPAP is a substituted benzofuran derivative with the following chemical properties:

  • IUPAC Name : (–)-1-(Benzofuran-2-yl)-2-propylaminopentane
  • Molecular Formula : C16_{16}H23_{23}NO
  • Molar Mass : 245.366 g/mol
  • CAS Number : [Not specified in sources]

The compound is characterized by its ability to enhance the release of neurotransmitters, particularly serotonin, norepinephrine, and dopamine, through nerve impulse propagation mechanisms .

BPAP operates primarily as a monoaminergic activity enhancer. It enhances the release of key neurotransmitters via the following mechanisms:

  • Exocytosis Enhancement : BPAP significantly increases the exocytosis of catecholamines and serotonin in various brain regions. Studies have shown that it enhances dopamine release from the striatum and substantia nigra by up to 118% and norepinephrine release from the locus coeruleus by 228% at optimal concentrations .
  • Neuroprotective Effects : BPAP has been observed to protect neurons from neurotoxic agents like β-amyloid, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

The pharmacokinetic profile of BPAP reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : BPAP is well absorbed via both oral and parenteral routes, with substantial bioavailability.
  • Peak Concentration : Peak plasma levels occur within 30 to 60 minutes post-administration.
  • Half-Life : The elimination half-life ranges from 5.5 to 5.8 hours, with over 90% of the drug recovered in urine within 72 hours .

Biological Activity Data

The following table summarizes key findings related to the biological activity of BPAP based on various studies:

Study FocusResult Summary
Neurotransmitter ReleaseEnhanced dopamine release by 118%, norepinephrine by 228%, and serotonin by 166% in rodent models .
NeuroprotectionProtected hippocampal neurons from β-amyloid toxicity at low concentrations (1014^{-14}M) .
Behavioral EffectsIncreased locomotor activity in normal rats; reversed hypolocomotion in reserpine-treated rats .
Comparative PotencyBPAP is approximately 130 times more potent than selegiline in enhancing catecholamine release .

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects against apoptosis induced by N-methyl(R)salsolinol, BPAP demonstrated significant anti-apoptotic activity through stabilization of mitochondrial membrane potential and induction of anti-apoptotic Bcl-2 . This suggests potential therapeutic applications for Parkinson's disease.

Case Study 2: Behavioral Impact

Behavioral assessments indicated that BPAP administration led to increased locomotor activity in rodents, highlighting its psychostimulant-like effects. This effect was mediated through its MAE properties and was reversible with dopamine antagonists .

Potential Therapeutic Applications

Given its pharmacological profile, BPAP holds promise for various clinical applications:

  • Mood Disorders : Its ability to enhance neurotransmitter release positions it as a candidate for treating mood disorders such as depression and anxiety .
  • Neurodegenerative Diseases : The neuroprotective effects suggest potential use in conditions like Alzheimer's and Parkinson's disease .
  • Cognitive Enhancement : Research suggests that BPAP may facilitate learning and retention due to its effects on neurotransmitter dynamics .

Q & A

Q. How can researchers resolve contradictions in reported stability data for this compound under different environmental conditions?

  • Methodological Answer : Systematic stability studies should be designed with controlled variables (pH, temperature, light exposure) and monitored using accelerated degradation protocols. For example, storage at 40°C/75% relative humidity for 6 months, coupled with HPLC-UV or LC-MS to quantify degradation products . Statistical tools like ANOVA can identify significant factors contributing to data variability .

Q. What experimental frameworks are optimal for assessing the compound’s reactivity with common laboratory reagents?

  • Methodological Answer : Reactivity screening should involve incremental exposure to acids, bases, and oxidizing agents (e.g., H₂O₂) under inert atmospheres. Real-time monitoring via NMR or Raman spectroscopy can track intermediate formation. For hazardous reaction risks, calorimetry (e.g., DSC) is recommended to detect exothermic behavior .

Q. How should researchers address discrepancies in pharmacological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, solvent systems). A meta-analysis of published data should standardize activity metrics (e.g., IC₅₀ values) and validate findings using orthogonal assays (e.g., in vitro binding vs. in vivo efficacy). Replication studies under blinded conditions reduce bias .

Q. What methodologies improve synthesis yield of this compound while minimizing byproducts?

  • Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) approaches. For example, a central composite design can identify optimal conditions for amine coupling steps. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC enhances yield .

Notes on Methodology

  • Data Gaps : Stability and reactivity data for this compound are sparse; extrapolation from benzofuran or benzylamine analogs is necessary .
  • Validation : Cross-reference analytical results with pharmacopeial standards for related compounds (e.g., amine salt limits in benzalkonium chloride) .
  • Safety : Always conduct small-scale pilot tests for novel reactions to assess hazards before scaling .

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